molecular formula C12H15ClN2O3 B2477501 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride CAS No. 1197239-16-9

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride

Cat. No.: B2477501
CAS No.: 1197239-16-9
M. Wt: 270.71
InChI Key: JPLAGUIRNSRJHS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an oxazolidine-2,4-dione core substituted with a benzyl group at the 5-position and a 2-aminoethyl moiety at the 3-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-5-benzyl-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLAGUIRNSRJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)O2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.

    Addition of the Aminoethyl Side Chain: The aminoethyl side chain can be added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxazolidine Ring Reactivity

The oxazolidine-2,4-dione core is susceptible to nucleophilic attack and ring-opening reactions due to its electron-deficient carbonyl groups. Key observations include:

Reaction TypeConditions/ReagentsOutcomeSupporting Evidence
Hydrolysis Acidic or basic aqueous mediaRing cleavage to form dicarbonyl intermediatesStructural instability noted in synthesis protocols
Nucleophilic Substitution Amines or alcohols under refluxFormation of substituted urea or ester derivativesAnalogous thiazolidine-2,4-dione reactivity

The hydrochloride salt enhances solubility in polar solvents, facilitating these reactions .

Aminoethyl Side Chain Reactivity

The 2-aminoethyl group participates in reactions typical of primary amines:

Reaction TypeConditions/ReagentsOutcomeNotes
Acylation Acetyl chloride, anhydridesN-Acetyl derivativesStabilizes the amine for downstream applications
Schiff Base Formation Aldehydes/ketones, mild heatingImine-linked conjugatesPotential for bioconjugation or coordination chemistry

The protonated amine (due to HCl) may reduce nucleophilicity, requiring deprotonation for reactions like alkylation .

Benzyl Group Transformations

The benzyl substituent undergoes reactions typical of aromatic systems:

Reaction TypeConditions/ReagentsOutcomeExample
Hydrogenation H₂, Pd/C catalystReduction to cyclohexylmethyl groupSimilar benzyl derivatives
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrobenzyl derivativesLimited by steric hindrance

Salt-Specific Behavior

The hydrochloride counterion enables unique reactivity:

Reaction TypeConditions/ReagentsOutcomeApplication
Ion Exchange NaOH or ion-exchange resinsFree base generationAdjusts solubility for organic phase reactions
Stabilization Aprotic solvents (e.g., DMF)Enhanced thermal stabilityCritical for storage and handling

Comparative Reactivity with Analogues

Reactivity trends relative to structurally similar compounds:

Compound ClassKey DifferenceImpact on ReactivityReference
Thiazolidine-2,4-diones Sulfur vs. oxygen in the heterocycleFaster ring-opening kineticsMPC inhibitor studies
5-Benzylidene Derivatives Conjugated double bondIncreased electrophilicityMitochondrial inhibition data

Analytical Considerations

Reaction monitoring employs:

  • NMR spectroscopy : Tracks ring-opening and substituent changes.

  • Mass spectrometry : Confirms molecular weight shifts post-modification .

Scientific Research Applications

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 2,4-dione heterocycle family, which includes oxazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. Key structural differences lie in:

  • Heteroatom in the ring : Oxazolidine (oxygen) vs. thiazolidine (sulfur). This affects electronic properties and hydrogen-bonding capacity.
  • Substituents : The benzyl group distinguishes it from analogs with benzylidene (e.g., 30f–30i in ), halogenated aryl (e.g., compound 9 in ), or tert-butylphenyl groups (e.g., ) .

Table 1: Structural Features of Selected Analogs

Compound Core Structure 5-Position Substituent 3-Position Substituent Reference
Target compound Oxazolidine-2,4-dione Benzyl 2-Aminoethyl -
30f () Thiazolidine-2,4-dione 4-Hydroxybenzylidene 2-Aminoethyl
PI-15913 () Thiazolidine-2,4-dione None (unsubstituted) 2-Aminoethyl
Compound 9 () Imidazolidine-2,4-dione 4-Fluorophenyl 3-[4-(4-Chlorophenoxy)piperidinyl]
Physicochemical Properties

While the target compound’s exact data (e.g., melting point, solubility) are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Thiazolidine-2,4-dione derivatives with similar substituents (e.g., 30f: 328.81 g/mol) vs. PI-15913 (196.66 g/mol) suggest that bulkier substituents (e.g., benzyl) increase molecular weight.
  • Purity and Retention Time : Imidazolidine-2,4-dione analogs in show high purity (97–100%) and retention times (3–5 minutes) via LC/MS, indicating similar analytical profiles .

Table 2: Physicochemical Data of Analogs

Compound Molecular Weight (g/mol) Purity (%) Retention Time (min) Reference
Target compound ~300 (estimated) - - -
30g () 368.42 (calculated) 65.2% yield -
Compound 15 () - 98.25% 3.04
PI-15913 () 196.66 97% -

Biological Activity

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), antimicrobial efficacy, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzyl group attached to an oxazolidine ring. The presence of the aminoethyl group enhances its solubility and reactivity, which may contribute to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of oxazolidines exhibit varying degrees of antimicrobial activity. In particular, studies on related compounds suggest that modifications to the benzyl and amino groups can significantly influence their efficacy against bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
3-(2-Aminoethyl)-5-benzyloxazolidineTBDTBD
H-Box[(2-OMe)Ph]-OMe16>128
H-Box[2,5-(OMe)2Ph]-OMe32>128

Note: TBD indicates that data was not available.

In a screening study involving various benzoxazole derivatives, it was noted that only a few compounds demonstrated significant activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) varied widely among the tested compounds, indicating a structure-activity relationship where electron-donating groups enhanced antibacterial properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-(2-Aminoethyl)-5-benzyloxazolidine derivatives have been explored in several cancer cell lines. Notably, compounds derived from oxazolidines have shown selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxicity of several oxazolidine derivatives against various cancer cell lines including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3
  • Colorectal Cancer : HCT-116

Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating notable cytotoxicity against these cancer cell lines while showing significantly lower toxicity towards normal fibroblast cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into how structural modifications influence biological activity. For instance:

  • Substituents on the Benzyl Group : Electron-donating groups such as methoxy significantly enhanced antibacterial activity.
  • Amino Group Positioning : The placement of amino groups affected both solubility and interaction with biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Positioning of amino groupsAltered solubility and target affinity

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives under acidic conditions. A general protocol involves refluxing 0.001 mol of the amine precursor with substituted benzaldehyde in absolute ethanol containing glacial acetic acid for 4 hours, followed by solvent removal under reduced pressure and filtration . Key parameters include stoichiometric ratios, reaction time, and acid catalysis efficiency. Characterization via NMR and IR is essential to confirm structural integrity (e.g., NH and C=O stretches in IR, aromatic proton signals in NMR) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is validated using HPLC with UV detection (λ = 254 nm) and comparison against reference standards. Stability studies involve accelerated degradation tests under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline buffers) conditions. Quantify degradation products via mass spectrometry (LC-MS/MS) and monitor structural integrity via FTIR and X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, oxazolidine-dione carbonyl carbons at δ 170–175 ppm) .
  • IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1750 cm⁻¹ for oxazolidine-dione) .
  • X-ray Diffraction : Resolve crystal packing and salt formation (e.g., chloride ion interactions with the aminoethyl group) .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination against S. aureus and E. coli). For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves and IC₅₀ calculations are critical. Parallel assays with structural analogs (e.g., benzyl-substituted oxazolidinones) help establish structure-activity relationships .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s reactivity or bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in nucleophilic acyl substitution reactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using software like MOE. Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Reaction Path Search : Use quantum chemical calculations (Gaussian) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer :
  • Variable Temperature NMR : Determine if signal splitting arises from dynamic processes (e.g., rotameric equilibria of the benzyl group).
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities to confirm stereochemical assignments .
  • Isotopic Labeling : Introduce deuterium at the aminoethyl group to simplify splitting patterns and verify assignments .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overoxidation).
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .
  • In-line Analytics : Employ PAT tools (Raman spectroscopy) for real-time monitoring of reaction progress .

Q. How can structural analogs of this compound be designed to enhance solubility or metabolic stability?

  • Methodological Answer :
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) at the aminoethyl moiety to improve bioavailability.
  • Salt Screening : Test alternative counterions (e.g., sulfate, mesylate) for enhanced crystallinity and solubility .
  • Metabolic Profiling : Use liver microsome assays (CYP450 isoforms) to identify vulnerable sites for deuteration or fluorination .

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